molecular formula C15H17N5O2 B2421636 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide CAS No. 1906529-73-4

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2421636
CAS No.: 1906529-73-4
M. Wt: 299.334
InChI Key: HFECDVLRRWZRRZ-UHFFFAOYSA-N
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Description

This compound has gained significant interest in scientific research due to its potential implications in cancer treatment and other fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with morpholine and pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is stirred and refluxed to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and potentially alter its biological activity.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction can result in the formation of different functionalized compounds .

Scientific Research Applications

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Cancer Research: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the mitotic kinase Mps1, which plays a crucial role in cell division.

    Biological Studies: It is used in biological studies to investigate the mechanisms of cell cycle regulation and mitosis.

    Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents targeting cancer and other diseases.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-morpholinopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit antiproliferative activity against cancer cells.

    Phenylpyridine-carboxamide derivatives: These compounds also contain a pyrimidine scaffold and have shown moderate cytotoxicity against various cancer cell lines.

Uniqueness

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific inhibition of the mitotic kinase Mps1, which distinguishes it from other pyrimidine derivatives that may target different molecular pathways. Additionally, its combination of a morpholine ring and a pyridine moiety contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-morpholin-4-yl-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(17-10-12-1-3-16-4-2-12)13-9-14(19-11-18-13)20-5-7-22-8-6-20/h1-4,9,11H,5-8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFECDVLRRWZRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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